molecular formula C8H15Cl2N3 B1396964 N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride CAS No. 1332530-55-8

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride

Cat. No. B1396964
CAS RN: 1332530-55-8
M. Wt: 224.13 g/mol
InChI Key: LSDNJBBMNWTGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 . It has a molecular weight of 224.13 g/mol. This compound has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is utilized in chromatography and mass spectrometry as a standard or reference material. It helps in calibrating equipment, ensuring accuracy in the identification and quantification of chemical substances within a sample. Its stable structure and known properties provide a benchmark for comparing unknown compounds .

Analytical Chemistry

In analytical chemistry, N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride serves as a reagent or catalyst in synthetic reactions. Its role is crucial in facilitating or speeding up chemical reactions, which is essential for developing new synthetic methodologies or improving existing ones .

Biopharma Production

The compound finds its application in the biopharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties can influence the pharmacokinetics and pharmacodynamics of the APIs, thus playing a significant role in drug development and manufacturing .

Safety and Controlled Environment Solutions

In safety and controlled environment solutions, this chemical is used to test and maintain the integrity of cleanrooms and controlled environments. It acts as a tracer or indicator to detect contamination and ensure compliance with industry standards .

Life Science Research

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride: is involved in life science research, where it may be used in molecular biology experiments, such as gene expression studies or protein interactions. Its role in these experiments can be as a building block for more complex molecules or as a part of assay development .

Molecular Formula and Weight Determination

Researchers use N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride to determine molecular formulas and weights in various compounds. Its known molecular weight of 151.21 g/mol serves as a reference point for calculating the molecular weights of related compounds .

Toxicity and Physical Property Assessment

Lastly, the compound is instrumental in assessing the toxicity and physical properties of new chemical entities. Its established toxicity profile and physical characteristics provide a comparative measure for evaluating the safety and stability of new compounds .

properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-6-8-4-5-10-7(2)11-8;;/h4-5,9H,3,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDNJBBMNWTGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NC=C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.